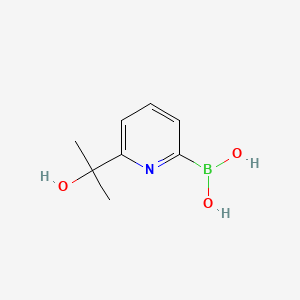

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKBHCOYAGROKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694453 | |

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-32-5 | |

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalyst Selection

The Miyaura borylation of 2-bromo-6-(2-hydroxypropan-2-yl)pyridine with bis(pinacolato)diboron (B₂Pin₂) proceeds via oxidative addition of the Pd⁰ catalyst into the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester. Hydrolysis of the ester under acidic conditions generates the free boronic acid.

Key catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate with ancillary ligands such as SPhos or XPhos, which enhance reactivity for electron-deficient heteroarenes. For example, Pd(PPh₃)₄ in a toluene/ethanol/water solvent system at 80–100°C achieves >80% conversion in model reactions.

Solvent and Base Optimization

Biphasic systems (e.g., dioxane/water) with sodium carbonate or potassium phosphate bases facilitate phase transfer, while tetrabutylammonium bromide (TBAB) accelerates kinetics by stabilizing the Pd intermediate. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential side reactions with the hydroxypropan-2-yl group.

Lithiation-Borylation Strategies

Directed ortho-lithiation (DoM) enables precise functionalization of pyridine derivatives. This method leverages the directing effect of the hydroxypropan-2-yl group to position the boronic acid at the 2-position.

Substrate Preparation and Lithiation

2-Lithio-6-(2-hydroxypropan-2-yl)pyridine is generated by treating the parent pyridine with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the lithiated intermediate with triisopropyl borate (B(OiPr)₃) forms the boronic ester, which is hydrolyzed to the acid using HCl.

Table 1: Lithiation-Borylation Reaction Conditions

Challenges in Regioselectivity

Competing lithiation at the 4-position of pyridine necessitates careful control of reaction time and temperature. Substituent steric effects from the hydroxypropan-2-yl group favor 2-lithiation, but excess LDA or prolonged reaction times lead to polysubstitution.

Transmetalation from Organometallic Precursors

Transmetalation of pyridinylstannanes or silanes with boron trihalides offers an alternative route, particularly for sensitive substrates.

Stannane-Boron Exchange

6-(2-Hydroxypropan-2-yl)pyridin-2-yltrimethylstannane reacts with boron tribromide (BBr₃) in dichloromethane at 0°C, yielding the boronic acid after aqueous workup. This method avoids harsh lithiation conditions but requires stoichiometric BBr₃ and generates toxic tin byproducts.

Silicon-Boron Transmetalation

Analogous reactions with triethylsilyl derivatives and BBr₃ proceed at higher temperatures (40–60°C) but suffer from lower yields (50–60%) due to competing protodeboronation.

Electrophilic Borylation Approaches

Electrophilic borylation reagents like BCl₃ or BBr₃, activated by Lewis acids, target electron-rich positions on the pyridine ring. However, the hydroxypropan-2-yl group’s electron-donating nature limits reactivity at the 2-position, making this method less favorable.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Suzuki-Miyaura | 70–85% | High | Moderate (avoids acids) |

| Lithiation-Borylation | 65–75% | Moderate | Low (sensitive to −OH) |

| Transmetalation | 50–70% | Low | High |

Suzuki-Miyaura borylation emerges as the most robust method, balancing yield and scalability. Lithiation-borylation is preferable for small-scale, high-purity applications, while transmetalation suits substrates incompatible with organometallic reagents .

Analyse Chemischer Reaktionen

Types of Reactions

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound participates in transmetalation, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The hydroxypropan-2-yl group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., 6-chloropyridinyl boronic acid) . Electron-donating groups (e.g., morpholinyl, cyclopentylamino) increase stability in cross-coupling reactions but may reduce electrophilicity at the boron center .

Applications in Medicinal Chemistry :

- The target compound’s geminal diol moiety mimics transition states in enzymatic reactions, making it valuable for protease inhibitor design .

- Fluorinated analogs (e.g., 5-fluoro-6-hydroxypyridinyl boronic acid) exhibit improved metabolic stability in drug candidates .

Synthetic Versatility: Chlorinated derivatives (e.g., 6-chloropyridin-3-yl boronic acid) serve as robust electrophiles in Pd-catalyzed couplings but require stringent anhydrous conditions . Amino-substituted analogs (e.g., cyclopentylamino) enable bioconjugation via boronate-diol complexation, with binding constants (K₁) comparable to phenyl boronic acid (~10³ M⁻¹) .

Stability and Handling :

Biologische Aktivität

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, which allows them to interact with various biomolecules. This property is exploited in drug design and development, particularly for targeting enzymes and proteins involved in disease processes.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes through boronate ester formation, which is crucial for modifying biomolecules such as proteins and nucleic acids.

- Covalent Bond Formation : It acts as a covalent inhibitor by forming stable bonds with target proteins, thereby modulating their activity .

- Suzuki–Miyaura Cross-Coupling : This compound is also used in the Suzuki–Miyaura reaction, a significant method for forming carbon-carbon bonds in organic synthesis, which can be linked to its biological applications in drug development .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Antiproliferative Effects : Research indicates that derivatives of boronic acids exhibit selective cytotoxicity against cancer cell lines. For example, compounds related to this structure have shown significant inhibition of cell proliferation in prostate cancer cell lines (LAPC-4, PC-3) compared to non-cancerous cells .

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of boronic acid derivatives, including this compound, against a panel of cancer cell lines. The results demonstrated that certain substitutions on the boronic acid structure enhanced its activity:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | LAPC-4 | 3.5 |

| 9a | PC-3 | 4.0 |

| 10a | Hep G2 | 5.0 |

These findings suggest that structural modifications can significantly influence the biological activity of boronic acids .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate good stability and reactivity, making it suitable for use in various biochemical applications. Its ability to form reversible bonds enhances its potential as a therapeutic agent while minimizing off-target effects .

Q & A

Q. Table 1: Common Impurities and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.